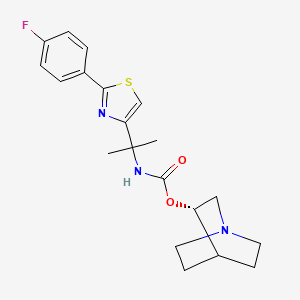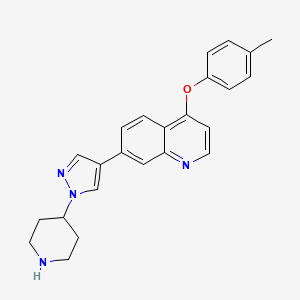
Ibiglustat
Descripción general
Descripción
Venglustat es un inhibidor alostérico de la enzima glucosilceramida sintasa que penetra en el cerebro. Esta enzima cataliza un paso temprano en la síntesis de muchos glucolípidos. Venglustat se está desarrollando para enfermedades de almacenamiento lisosomal, incluida la enfermedad de Gaucher, la enfermedad de Fabry y la enfermedad de Parkinson causada por mutaciones en el gen GBA1 .
Aplicaciones Científicas De Investigación
Venglustat tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Venglustat ejerce sus efectos inhibiendo la enzima glucosilceramida sintasa. Esta enzima es responsable de la conversión de ceramida a glucosilceramida. Al inhibir esta enzima, Venglustat reduce la síntesis de glucosilceramida, evitando así su acumulación en los lisosomas. Esta reducción en los niveles de glucosilceramida ayuda a aliviar los síntomas de las enfermedades de almacenamiento lisosomal .
Análisis Bioquímico
Biochemical Properties
Ibiglustat inhibits the enzyme glucosylceramide synthase . This enzyme catalyzes an early step in the synthesis of many glycolipids . By inhibiting this enzyme, this compound prevents the synthesis of glucosylceramide, thereby reducing its accumulation in cells . This interaction with glucosylceramide synthase is crucial for the biochemical role of this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It effectively inhibits the glycosphingolipid (GSL) pathway, demonstrating a reduction in GL-1, a lipid that accumulates in certain cells . In a cell model of GCase deficiency, this compound reduced glucosylceramide, slowed the conversion of physiological α-synuclein tetramers into toxic conformations, and protected against α-synuclein fibril-induced toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme glucosylceramide synthase. By inhibiting this enzyme, this compound prevents the synthesis of glucosylceramide . This leads to a reduction in the accumulation of glucosylceramide, which is implicated in several rare diseases, responsible for both cell dysfunction and disease progression .
Dosage Effects in Animal Models
It is known that this compound has been used in various animal models for the study of diseases like Gaucher’s disease and Fabry disease .
Metabolic Pathways
This compound operates in the glycosphingolipid (GSL) pathway . It inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glucosylceramide . This inhibition leads to a reduction in the accumulation of glucosylceramide, a lipid that accumulates in certain cells .
Transport and Distribution
It is known that this compound is a brain-penetrant inhibitor, suggesting that it can cross the blood-brain barrier .
Métodos De Preparación
La preparación de Venglustat implica la síntesis de inhibidores de la glucosilceramida sintasa. Las rutas sintéticas y las condiciones de reacción para Venglustat no se detallan ampliamente en la literatura disponible públicamente. se sabe que Venglustat es un compuesto administrado por vía oral, lo que indica que su síntesis debe garantizar la estabilidad y la biodisponibilidad cuando se administra por vía oral .
Análisis De Reacciones Químicas
Venglustat principalmente se somete a reacciones de inhibición donde inhibe la enzima glucosilceramida sintasa. Esta inhibición evita la conversión de ceramida a glucosilceramida, lo que reduce la acumulación de glucolípidos . El principal producto formado a partir de esta reacción es el nivel reducido de glucosilceramida en el cuerpo .
Comparación Con Compuestos Similares
Venglustat es similar a otros inhibidores de la glucosilceramida sintasa como miglustat y eliglustat. Venglustat es único en su capacidad de penetrar en el cerebro, lo que lo hace potencialmente más efectivo para tratar las manifestaciones neurológicas de las enfermedades de almacenamiento lisosomal . Otros compuestos similares incluyen:
Miglustat: Otro inhibidor de la glucosilceramida sintasa que se utiliza para tratar la enfermedad de Gaucher.
Eliglustat: Un inhibidor de la glucosilceramida sintasa que está aprobado por la FDA para tratar la enfermedad de Gaucher.
La capacidad de Venglustat para atravesar la barrera hematoencefálica lo distingue de estos otros inhibidores, ofreciendo potencialmente opciones de tratamiento más completas para enfermedades con implicación neurológica .
Propiedades
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHRCLAKZBDRHN-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401090-53-6 | |
| Record name | Ibiglustat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Venglustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VENGLUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)







